molecular formula C14H14N2O2 B1524059 4-Amino-3-methoxy-N-phenylbenzamide CAS No. 59673-81-3

4-Amino-3-methoxy-N-phenylbenzamide

Cat. No. B1524059
CAS RN: 59673-81-3
M. Wt: 242.27 g/mol
InChI Key: QIRMSRRCGFUJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methoxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H14N2O2 . It is used in various applications including the synthesis of other chemical compounds .


Synthesis Analysis

The synthesis of 3-Amino-4-methoxybenzanilide is prepared by the reaction of 3-amino-4-methoxybenzoic acid and aniline . The steps are as follows: A total of 0.17 mL (0.18 mmol) of DIC and 0.24 g (0.18 mmol) of HOBt were added to a dichloromethane solution of 0.20 g (0.12 mmol) of 1 at room temperature, and the reaction mixture was stirred for 0.5 h .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-methoxy-N-phenylbenzamide is represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-methoxy-N-phenylbenzamide include a molecular weight of 242.273, a density of 1.2±0.1 g/cm3, a boiling point of 364.5±32.0 °C at 760 mmHg, and a melting point of 154-156°C .

Scientific Research Applications

Environmental and Biological Significance

  • Advanced oxidation processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous media, highlighting the environmental significance of related chemical compounds in water treatment technologies. This method's efficiency is attributed to its ability to generate various by-products, indicating potential pathways for the environmental breakdown of similar compounds (Qutob et al., 2022).

Therapeutic Potential

  • Metoclopramide, sharing a core structure similarity with 4-Amino-3-methoxy-N-phenylbenzamide, is used in treating various gastro-intestinal disorders, indicating the medical relevance of benzamide derivatives in pharmaceutical applications (Pinder et al., 2012).

Pharmacological Activities of Related Compounds

  • Gallic acid, a natural phenolic compound, exhibits significant anti-inflammatory properties. This underscores the potential pharmacological activities of phenolic compounds, suggesting avenues for exploring the biological activities of 4-Amino-3-methoxy-N-phenylbenzamide and its derivatives (Bai et al., 2020).

Industrial Applications

  • The utility of chitin- and chitosan-derivatives in water and wastewater detoxification demonstrates the application of chemical compounds in environmental remediation. This knowledge base can provide insights into utilizing benzamide derivatives for similar purposes (Bhatnagar & Sillanpää, 2009).

Safety And Hazards

The safety data sheet for a similar compound, 3-Amino-4-methoxybenzenesulfonic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRMSRRCGFUJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxy-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-methoxy-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3-methoxy-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Amino-3-methoxy-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Amino-3-methoxy-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Amino-3-methoxy-N-phenylbenzamide
Reactant of Route 6
4-Amino-3-methoxy-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.